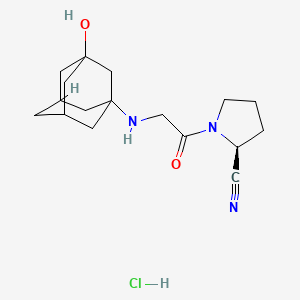

Vildagliptin hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vildagliptin hydrochloride: is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by inhibiting the enzyme DPP-4, thereby increasing the levels of incretin hormones that regulate blood glucose levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

L-Proline Route: One method involves the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, followed by further reactions to yield vildagliptin.

Intermediate Synthesis: Another method involves the synthesis of intermediates, which are then converted to vildagliptin through a series of reactions involving ethanol and acetone/ethyl acetate.

Industrial Production Methods: Industrial production typically involves dry granulation, sieving, mixing, and tabletting processes. Metformin hydrochloride and vildagliptin are combined with adhesives and lubricants, followed by blending and tabletting .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Vildagliptin can undergo oxidation reactions under specific conditions.

Reduction: It can also be reduced using appropriate reducing agents.

Substitution: Various substitution reactions can be performed on vildagliptin to modify its structure.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, acetone, THF.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Aplicaciones Científicas De Investigación

Chemistry: Vildagliptin hydrochloride is used as a reference compound in analytical chemistry for the development of new analytical methods, including chromatographic and spectrophotometric techniques .

Biology: In biological research, vildagliptin is used to study the role of DPP-4 inhibitors in glucose metabolism and insulin secretion .

Medicine: Clinically, vildagliptin is used to manage type 2 diabetes mellitus by improving glycemic control through the inhibition of DPP-4 .

Industry: In the pharmaceutical industry, vildagliptin is used in the formulation of anti-diabetic medications, often in combination with other hypoglycemic agents like metformin .

Mecanismo De Acción

Vildagliptin hydrochloride works by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, vildagliptin increases their levels, thereby enhancing insulin secretion and reducing glucagon release. This results in improved glycemic control .

Comparación Con Compuestos Similares

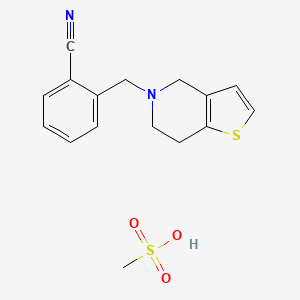

Sitagliptin: Another DPP-4 inhibitor used in the management of type 2 diabetes mellitus.

Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.

Linagliptin: Another member of the DPP-4 inhibitor class.

Comparison:

Safety Profile: Vildagliptin has a relatively low risk of hypoglycemia and is well-tolerated in clinical trials.

Vildagliptin hydrochloride stands out due to its specific molecular structure and its effectiveness in combination therapies with other hypoglycemic agents .

Propiedades

Número CAS |

924914-75-0 |

|---|---|

Fórmula molecular |

C17H26ClN3O2 |

Peso molecular |

339.9 g/mol |

Nombre IUPAC |

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride |

InChI |

InChI=1S/C17H25N3O2.ClH/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;/h12-14,19,22H,1-8,10-11H2;1H/t12?,13?,14-,16?,17?;/m0./s1 |

Clave InChI |

RZUUYWHYKBKAGN-DNSMMRBLSA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.Cl |

SMILES canónico |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12786878.png)

![[4-Acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate](/img/structure/B12786885.png)

![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)